molecular formula C14H22O4Si B8679398 Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate

Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate

Cat. No. B8679398
M. Wt: 282.41 g/mol
InChI Key: XGIVEBOLZSZCOY-UHFFFAOYSA-N
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Patent
US06194406B1

Procedure details

Combine methyl 2-hydroxy-5-(t-butyldimethylsilyloxy)benzoate (14.2 g, 50.2 mmol), potassium carbonate (13.88 g, 100.4 mmol), and methyl iodide (20 mL, 321 mmol) in acetone (125 mL). Heat to reflux. After 17 hours, add methyl iodide (10 mL). After 23 hours, cool the reaction mixture to ambient temperature and add diethyl ether (600 mL), filter, and evaporate the filtrate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 10% ethyl acetate/hexane to give methyl 2-methoxy-5-(t-butyldimethylsilyloxy)benzoate. Rf=0.39 (silica gel, 5% ethyl acetate/hexane).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
reactant
Reaction Step Five
Quantity
125 mL
Type
solvent
Reaction Step Six
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][Si:13]([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:20](=O)([O-])[O-].[K+].[K+].CI.C(OCC)C>CC(C)=O.C(OCC)(=O)C.CCCCCC>[CH3:20][O:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][Si:13]([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=C(C=C1)O[Si](C)(C)C(C)(C)C
Step Two
Name
Quantity
13.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)OCC
Step Six
Name
Quantity
125 mL
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
WAIT
Type
WAIT
Details
After 23 hours
Duration
23 h
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=C(C=C1)O[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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